2-Phenylquinolin-7-amine

Vue d'ensemble

Description

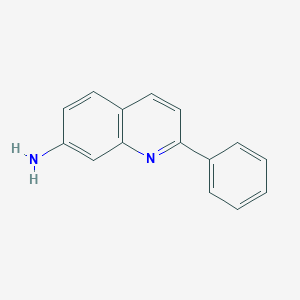

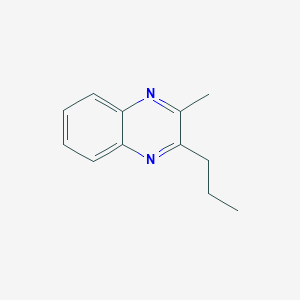

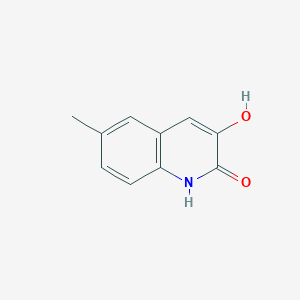

2-Phenylquinolin-7-amine is a chemical compound with the molecular formula C15H12N2. It has a molecular weight of 220.27 . It is used for research purposes .

Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (220.27), molecular formula (C15H12N2), and storage conditions (sealed in dry, 2-8°C) . More detailed properties such as boiling point, melting point, solubility, and others are not mentioned in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

2-Phenylquinolin-7-amine derivatives, synthesized through both conventional and microwave-irradiated methods, have shown promising results in antimicrobial activity. Compounds derived from this compound demonstrated significant in vitro activity against a broad spectrum of microorganisms, including gram-positive and gram-negative organisms like Streptococcus pyrogenes and Pseudomonas aeruginosa. Notably, some derivatives exhibited minimal inhibitory concentrations of less than 10 μg, highlighting their potential as effective antimicrobial agents (Bhatt & Agrawal, 2010).

Amination in Quinoline Derivatives

Research on 4-chloro-2-phenylquinoline derivatives has explored the process of amination with amide solvents. The activity of amination in these derivatives depends on various factors, including the steric and electronic effects of substituents. This study contributes to a better understanding of the synthesis and functionalization of quinoline compounds, potentially useful in various chemical applications (Tsai et al., 2008).

Apoptosis Induction and Anticancer Potential

This compound derivatives have been studied for their potential as apoptosis inducers and anticancer agents. Synthesized compounds showed effectiveness in activating caspase-3 and inducing apoptosis in cancer cell lines, with some compounds demonstrating low micromolar EC50 values. This research suggests that these derivatives could be promising candidates for developing new anticancer therapies (Dayani et al., 2021).

Anti-Plasmodial Properties

A study on 4-methylamino-2-phenylquinoline analogs has demonstrated their potential in antiplasmodial activities, particularly against the P. falciparum strain. The research involved synthesis, in vitro evaluation, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, indicating these analogs' potential in antimalarial drug discovery (Mahantheshappa et al., 2016).

Fluorescence and Luminescence Properties

The fluorescence properties of 2-phenylquinoline and its derivatives have been a subject of research due to their potential applications in materials science. These compounds exhibit unique photoluminescence characteristics, which could be beneficial in developing new materials for electronic and photonic devices (Qi et al., 2007).

Antibacterial Activity

In addition to their antimalarial and anticancer potential, 2-phenylquinoline derivatives have been explored for their antibacterial properties. Research has shown that certain synthesized compounds exhibit notable antibacterial activity against strains like Salmonella typhi, Bacillus subtalis, and Pseudomonas aeruginosa, highlighting their potential in antibacterial drug development (Shankerrao et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-phenylquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZUSLHDNUPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743322 | |

| Record name | 2-Phenylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408508-52-1 | |

| Record name | 2-Phenylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)

![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)

![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)